4-Bromo-3-iodo-1-methyl-1H-indazole
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Overview
Description
4-Bromo-3-iodo-1-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique bromine and iodine substitutions, offers interesting properties for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-iodo-1-methyl-1H-indazole typically involves the bromination and iodination of 1-methyl-1H-indazole. One common method includes the reaction of 1-methyl-1H-indazole with bromine and iodine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-iodo-1-methyl-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indazoles, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
4-Bromo-3-iodo-1-methyl-1H-indazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs.
Biological Studies: The compound is employed in the study of biological pathways and molecular interactions due to its ability to interact with specific proteins and enzymes.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3-iodo-1-methyl-1H-indazole involves its interaction with molecular targets such as enzymes and receptors. The bromine and iodine substitutions can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-methyl-1H-indazole
- 3-Iodo-1-methyl-1H-indazole
- 1-Methyl-1H-indazole
Uniqueness
4-Bromo-3-iodo-1-methyl-1H-indazole is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern is not commonly found in other indazole derivatives, making it a valuable compound for specialized applications .
Properties
Molecular Formula |
C8H6BrIN2 |
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Molecular Weight |
336.95 g/mol |
IUPAC Name |
4-bromo-3-iodo-1-methylindazole |
InChI |
InChI=1S/C8H6BrIN2/c1-12-6-4-2-3-5(9)7(6)8(10)11-12/h2-4H,1H3 |
InChI Key |
QKYJDZHYMMNJIE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CC=C2)Br)C(=N1)I |
Origin of Product |
United States |
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